H-Leu-leu-phe-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Leu-leu-phe-OH typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, often using reagents such as piperidine for deprotection and carbodiimides for coupling .
Industrial Production Methods: Industrial production of peptides like this compound often employs automated SPPS, which can be scaled up for large-scale manufacturing. This method is favored for its efficiency and ability to produce high-purity peptides. Recent advancements focus on making the process more environmentally friendly by reducing solvent use and exploring alternative synthetic methods .
Chemical Reactions Analysis
Types of Reactions: H-Leu-leu-phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can be used to reduce disulfide bonds or other oxidized functional groups.
Substitution: This reaction can involve the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Reagents like carbodiimides (e.g., EDC) and nucleophiles (e.g., amines) are commonly employed
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines .
Scientific Research Applications
H-Leu-leu-phe-OH has a wide range of applications in scientific research:
Chemistry: It is used in the study of peptide self-assembly and the development of new materials with unique properties
Biology: It serves as a model peptide for studying protein folding and interactions
Medicine: Its self-assembling properties make it a candidate for drug delivery systems and biomaterials
Industry: It is used in the development of nanomaterials and hydrogels for various applications
Mechanism of Action
The mechanism of action of H-Leu-leu-phe-OH involves its ability to self-assemble into various nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable secondary structures, which can be tailored for specific applications. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or material science .
Comparison with Similar Compounds
H-Leu-phe-OH: A dipeptide with similar self-assembling properties but different structural characteristics.
H-Phe-leu-OH: Another dipeptide with distinct self-assembly behavior and applications
Uniqueness: H-Leu-leu-phe-OH is unique due to its tripeptide structure, which provides additional flexibility and stability in self-assembly compared to dipeptides. This makes it particularly useful in applications requiring robust and versatile nanostructures .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-13(2)10-16(22)19(25)23-17(11-14(3)4)20(26)24-18(21(27)28)12-15-8-6-5-7-9-15/h5-9,13-14,16-18H,10-12,22H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZGNBKMIJHOHL-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428627 | |
Record name | AG-G-96132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74479-02-0 | |
Record name | AG-G-96132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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